Scopine Methobromide
Description
Contextualization within Tropane (B1204802) Alkaloid Chemical Biology
Tropane alkaloids are a class of naturally occurring compounds known for their distinctive bicyclic [3.2.1] ring system and are predominantly found in the Solanaceae plant family. nih.govwikipedia.org This family includes well-known alkaloids such as scopolamine (B1681570) and atropine (B194438), which are recognized for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.org
Scopine (B3395896) methobromide is structurally related to these compounds but with a critical modification: the nitrogen atom in the tropane ring is quaternized by the addition of a methyl group, resulting in a permanent positive charge. scbt.comsynzeal.com This quaternization is a key feature in its chemical biology. Unlike its tertiary amine precursor, scopolamine, which can cross the blood-brain barrier, the charge on scopine methobromide generally restricts its passage into the central nervous system. nih.gov This property allows researchers to investigate the peripheral effects of tropane alkaloids with minimal confounding central nervous system activity. The compound is also a crucial synthetic intermediate in the production of other quaternary tropane alkaloids, such as tiotropium (B1237716) bromide. google.comgoogle.comgoogleapis.com
Historical Trajectories of Research on this compound and Related Quaternary Ammonium (B1175870) Compounds
The study of tropane alkaloids dates back to the early 19th century with the isolation of atropine. nih.gov The investigation of quaternary ammonium compounds in pharmacology has an even longer history, beginning with the work of Crum Brown and Fraser in the late 1860s. They were the first to report on the effects of "methiodides" of alkaloids like atropine, noting their distinct physiological actions. dss.go.th
For many decades, research into quaternary ammonium salts, including those derived from tropane alkaloids, continued to evolve. dss.go.thinhn.org These studies established that quaternization significantly alters the pharmacological profile of an alkaloid. In the mid-20th century, intensive research was conducted on quaternary ammonium compounds for their potential as autonomic ganglion blocking agents. inhn.org While much of the focus was on derivatives of atropine and other tropanes, the synthesis and study of compounds like this compound became integral to understanding structure-activity relationships. inhn.orgacs.org The development of advanced analytical techniques later allowed for detailed structural elucidation and stereochemical analysis of these complex molecules, including the solid-state structure of scopolamine methobromide, which was determined by X-ray crystallography. researchgate.netacs.org
Contemporary Research Paradigms and the Significance of this compound Investigations
In modern research, this compound is primarily significant as a key intermediate and a reference compound in the synthesis of more complex quaternary tropane alkaloids. nih.gov Notably, it is a known impurity and related compound in the synthesis of tiotropium bromide, an important long-acting anticholinergic agent. synzeal.com Its presence and synthesis are relevant in pharmaceutical manufacturing and quality control. google.comgoogleapis.com
The quaternization of the scopine ester is a critical step in these synthetic pathways. googleapis.com Research focuses on optimizing reaction conditions, such as the choice of solvent (e.g., acetonitrile (B52724), dimethylformamide) and reaction times, to improve yield and purity. google.comgoogleapis.com Furthermore, the unique stereochemistry of the tropane skeleton continues to be a subject of interest, with studies exploring the precise three-dimensional structure of these molecules and how it influences their interaction with biological targets. acs.orgresearchgate.net The study of this compound and its derivatives contributes to the broader field of medicinal chemistry by providing insights into the design of selective muscarinic receptor antagonists. nih.gov
Overview of Research Scope and Objectives Pertaining to this compound
The objectives of research involving this compound are generally specific and focused, falling into several key areas. scribbr.commwediting.com A primary objective is its use in synthetic chemistry, specifically as a building block for more complex pharmaceutical agents. google.comgoogle.com Research in this area aims to develop and optimize synthetic routes, often focusing on improving reaction yields and minimizing impurities. googleapis.commedicineslearningportal.org
Another key objective is its role as an analytical standard. synzeal.com As a known related compound in the production of tiotropium, its characterization and detection are crucial for ensuring the purity of the final active pharmaceutical ingredient. synzeal.com This involves the development of precise analytical methods, such as high-performance liquid chromatography (HPLC) and UPLC, for its quantification. google.comgoogleapis.com
Finally, this compound serves as a tool compound in pharmacological studies. fao.org Research objectives here include investigating structure-activity relationships among quaternary tropane alkaloids to understand how modifications to the molecule affect receptor affinity and selectivity. inhn.orgfao.org These studies help to delineate the specific structural features required for potent and selective antagonism at different muscarinic receptor subtypes. mwediting.comuonbi.ac.ke
Data and Tables
Table 1: Physicochemical Properties of this compound This table outlines the basic chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1508-46-9 | scbt.comsynzeal.com |
| Molecular Formula | C₉H₁₆BrNO₂ | scbt.comnih.gov |
| Molecular Weight | 250.13 g/mol | scbt.comnih.gov |
| IUPAC Name | (1R,2R,4S,5S)-7-hydroxy-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²⁻⁴]nonane bromide | synzeal.com |
| Synonyms | N-Methylscopinium Bromide, Tiotropium EP Impurity G | scbt.comsynzeal.com |
Table 2: Crystallographic Data for (-)-Scopolamine Methobromide This table presents crystallographic data from X-ray analysis, providing insight into the solid-state structure.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0403(8) |
| b (Å) | 10.926(2) |
| c (Å) | 23.364(5) |
| Volume (ų) | 1797.2(6) |
| Z (molecules/unit cell) | 4 |
| Source: Data derived from a study on the solid-state structures of scopolamine derivatives. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFZBCJDLZSNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637998 | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-46-9 | |
| Record name | BEA 2180 BR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Scopine Methobromide S Biological Actions
Cholinergic System Modulation by Scopine (B3395896) Methobromide Analogs
The primary mechanism of action for scopine methobromide and its analogs is the modulation of the cholinergic system, which is integral to numerous physiological processes.
This compound analogs, such as scopolamine (B1681570) and tiotropium (B1237716), function as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). nps.org.auresearchgate.net These receptors are crucial for mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems. medrxiv.orgualberta.ca The antagonism is not uniform across all muscarinic receptor subtypes; there is a notable affinity for the M1, M2, and M3 subtypes. nps.org.auunav.edu
Scopolamine is a non-selective antagonist that binds to M1, M2, and M3 receptors, among others. unav.edu This broad-spectrum antagonism accounts for its wide range of effects. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C and increase intracellular calcium. nih.gov In contrast, M2 and M4 receptors inhibit adenylyl cyclase via Go/i proteins. nih.gov The blockade of these receptors by scopolamine and its analogs prevents acetylcholine from binding and initiating these signaling cascades. researchgate.net For instance, the antagonism of M1 receptors is linked to cognitive effects, while the blockade of M2 receptors on the heart leads to changes in heart rate. researchgate.netxenbase.org Other analogs, like oxybutynin, also exhibit non-selective antagonism at M1, M2, and M3 receptors. nih.gov
Table 1: Muscarinic Receptor Antagonism by this compound Analogs
| Compound/Analog | Target Receptors | Type of Action | Reference |
|---|---|---|---|
| Scopolamine | M1, M2, M3 | Antagonist | unav.edu |
| Tiotropium | M1, M2, M3 | High-affinity Antagonist | nps.org.au |
| Atropine (B194438) | M1, M2 | Antagonist | researchgate.netxenbase.org |
| Oxybutynin | M1, M2, M3 | Antagonist | nih.gov |
While analogs like scopolamine are known to block postsynaptic muscarinic receptors, they also have a significant impact on the presynaptic release of acetylcholine (ACh). nih.gov A key mechanism involves the blockade of presynaptic M2 autoreceptors, which normally function to inhibit further ACh release. nih.govcore.ac.uk By antagonizing these inhibitory autoreceptors, scopolamine paradoxically leads to an increase in the synaptic concentration of acetylcholine. nih.govoup.com This elevated ACh level can then act on other receptor types, including nicotinic receptors, potentially leading to complex downstream effects and even contributing to the cognitive impairments seen with high doses of the drug. nih.gov This dual action—blocking postsynaptic effects while increasing presynaptic release—highlights the intricate nature of cholinergic modulation by these compounds.
Interactions with Other Neurotransmitter Systems
The biological effects of this compound analogs extend beyond the cholinergic system, involving significant interactions with dopaminergic, glutamatergic, and serotonergic pathways.
Scopolamine exerts an excitatory influence on the nigrostriatal dopamine (B1211576) (DA) system. oup.com Research indicates that systemic administration of scopolamine increases the number of spontaneously active DA neurons in the substantia nigra, which results in increased dopamine release in the striatum. oup.com This effect is not due to a direct action on dopamine neurons themselves. Instead, it is thought to be mediated by the blockade of inhibitory muscarinic autoreceptors located on cholinergic cells within the pedunculopontine tegmental nucleus (PPT). oup.com The inhibition of these autoreceptors increases the firing of cholinergic neurons that project to and activate the otherwise quiescent dopamine neurons. oup.com This interplay suggests that the modulation of dopamine-related disorders could be influenced by muscarinic antagonists. xenbase.orgoup.com
There is a crucial interplay between the cholinergic and glutamatergic systems, particularly in brain regions like the hippocampus. nih.govresearchgate.net Studies have shown that the muscarinic antagonist scopolamine can protect hippocampal neurons from glutamate-induced neurotoxicity. nih.gov By blocking muscarinic receptors, scopolamine raises the threshold for glutamate-mediated damage, indicating a significant interaction between muscarinic and NMDA receptors. nih.gov The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system. cambridge.org The modulation of this system by cholinergic antagonists can occur indirectly. For example, some effects of NMDA receptor antagonists are mediated through their action on GABAergic interneurons, which in turn can lead to an increase in glutamate (B1630785) transmission. plos.org The interaction between acetylcholine and glutamate is vital for processes like synaptic plasticity and memory. researchgate.net
The interaction between this compound analogs and the serotonin (B10506) (5-HT) system is complex and often indirect. While direct, high-affinity binding to most 5-HT receptors is not a primary characteristic of scopolamine, notable interactions, particularly with the 5-HT3 receptor, have been identified.
5-HT2A Receptors: The interaction with 5-HT2A receptors appears to be minimal. While these receptors are involved in modulating the release of acetylcholine, direct antagonism by scopolamine is not well-documented. columbia.edu
5-HT4 Receptors: There is a functional interplay between 5-HT4 and muscarinic systems. Activation of 5-HT4 receptors can enhance the release of acetylcholine and has been shown to reverse cognitive deficits induced by scopolamine. core.ac.uknih.gov Conversely, in mice lacking 5-HT4 receptors, the memory-impairing effects of scopolamine are aggravated, suggesting that the cholinergic system attempts to compensate for the absence of 5-HT4 signaling. oup.comnih.gov
5-HT6 Receptors: Blockade of 5-HT6 receptors has been found to reverse cognitive deficits induced by scopolamine. nih.govnih.gov This suggests that the procognitive effects of 5-HT6 antagonists may be mediated, at least in part, by modulating the cholinergic system. nih.gov Studies have shown that a 5-HT6 receptor antagonist can reverse a cholinergic deficit in memory tasks. Furthermore, treatment with scopolamine has been observed to increase the expression of 5-HT6 receptors in the hippocampus. nih.gov
Table 2: Interactions of Scopolamine with Serotonin (5-HT) Receptors
| 5-HT Receptor | Nature of Interaction with Scopolamine/Analogs | Functional Consequence | Reference |
|---|---|---|---|
| 5-HT2A | Indirect interaction; 5-HT2A activation can affect ACh release. | Limited direct evidence of scopolamine antagonism. | core.ac.ukcolumbia.edu |
| 5-HT3 | Direct competitive antagonist (at high concentrations). | Inhibition of 5-HT3 receptor function; potential off-target effect. | researchgate.netxenbase.orgnih.gov |
| 5-HT4 | Indirect functional interaction. | 5-HT4 agonists can reverse scopolamine-induced deficits. | core.ac.uknih.gov |
| 5-HT6 | Indirect functional interaction. | 5-HT6 antagonists can reverse scopolamine-induced deficits. | nih.govnih.gov |
Histaminergic Receptor Influence (H1, H3)
This compound is primarily characterized as a muscarinic antagonist, targeting the receptors for the neurotransmitter acetylcholine. drugbank.com However, the intricate network of neuronal signaling suggests potential interactions with other neurotransmitter systems, including the histaminergic system. Histamine (B1213489) receptors, particularly the H1 and H3 subtypes, are G-protein-coupled receptors (GPCRs) that play significant roles in various physiological processes. wikipedia.org
The H1 receptor is widely distributed on smooth muscle cells, endothelial cells, and neurons in the central nervous system (CNS). wikipedia.org Its activation is linked to allergic responses and the regulation of arousal and wakefulness. wikipedia.org Conversely, the H3 receptor functions predominantly as a presynaptic autoreceptor in the CNS. wikipedia.orgnih.gov This means it inhibits the synthesis and release of histamine from histaminergic neurons. nih.gov Furthermore, H3 receptors also act as heteroreceptors, modulating the release of other crucial neurotransmitters, including acetylcholine. nih.gov
Given that H3 receptor activation can inhibit acetylcholine release, a complex interplay between the histaminergic and cholinergic systems is evident. nih.gov While direct, high-affinity binding of this compound to H1 or H3 receptors is not its primary mechanism of action, its influence on the cholinergic system can indirectly affect histaminergic signaling. A patent application has listed this compound among compounds considered as potential histamine H1/H3-receptor antagonists, though further peer-reviewed research is needed to substantiate this. googleapis.com The antagonism of muscarinic receptors by this compound could potentially alter the balance of neurotransmitter release modulated by H3 heteroreceptors.
Table 1: Overview of Investigated Histamine Receptors
| Receptor | Location | Primary Function |
|---|---|---|
| H1 Receptor | Smooth muscle, endothelium, CNS | Mediates allergic responses, promotes wakefulness. wikipedia.org |
| H3 Receptor | CNS (presynaptic) | Acts as an autoreceptor to inhibit histamine release and as a heteroreceptor to inhibit other neurotransmitters like acetylcholine. wikipedia.orgnih.gov |
Cellular and Molecular Mechanisms of Action
The biological effects of this compound stem from its interaction with cellular and molecular targets, primarily as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). drugbank.comdrugbank.com This antagonism disrupts the normal signaling pathways initiated by acetylcholine, leading to a cascade of downstream effects on neuronal and cellular function.
Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning and memory. nih.gov A key cellular mechanism underlying plasticity is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. wikipedia.orgscielo.br LTP is prominently studied in the hippocampus, a brain region critical for memory formation. wikipedia.orgscielo.br
The induction and maintenance of LTP are complex processes that depend on the activation of various neurotransmitter receptors, including glutamate and acetylcholine receptors. nih.gov The cholinergic system, which this compound antagonizes, plays a significant modulatory role in synaptic plasticity. Muscarinic receptor activation is known to facilitate LTP induction. Consequently, muscarinic antagonists like scopolamine (the parent compound of this compound) have been shown to impair processes dependent on LTP, such as learning and memory. researchgate.net By blocking mAChRs, this compound is expected to inhibit the cholinergic facilitation of LTP, thereby interfering with the synaptic strengthening crucial for memory consolidation. nih.govwikipedia.orgscielo.br The process of LTP induction involves a significant influx of calcium (Ca2+) into the postsynaptic neuron, an event that can be modulated by muscarinic signaling. nih.govyoutube.com
The membrane potential, the difference in electrical charge across a cell's plasma membrane, is critical for the function of excitable cells like neurons. sdmiramar.eduwikipedia.org At rest, neurons maintain a negative resting membrane potential. wikipedia.org Neurotransmitters can alter this potential by opening or closing ion channels, leading to depolarization (less negative) or hyperpolarization (more negative). wikipedia.org
Acetylcholine, acting on muscarinic receptors, can modulate the membrane potential in various ways depending on the receptor subtype and cell type. For instance, activation of some mAChRs can close potassium (K+) channels, reducing K+ efflux and causing a slow depolarization, making the neuron more excitable. As a competitive antagonist, this compound blocks the binding of acetylcholine to these receptors. drugbank.com This action prevents the acetylcholine-induced modulation of ion channels, thereby stabilizing the membrane potential and counteracting the excitatory effects of cholinergic stimulation. nih.gov In essence, this compound would inhibit the depolarization caused by acetylcholine, making it more difficult for the neuron to reach the threshold for firing an action potential. sdmiramar.edu
Beyond direct ion channel gating, many neurotransmitter effects are mediated by intracellular second messengers, with the calcium ion (Ca2+) being a ubiquitous and versatile signaling molecule. bmglabtech.com The concentration of Ca2+ within the cytoplasm is tightly regulated and can be rapidly increased through release from intracellular stores, such as the endoplasmic reticulum (ER), or by influx from the extracellular space. researchgate.netfrontiersin.org
Certain subtypes of muscarinic receptors (M1, M3, M5) are coupled to a signaling pathway that involves the enzyme phospholipase C. wikipedia.org Upon activation by acetylcholine, this pathway leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which then binds to IP3 receptors on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm. wikipedia.orgnih.gov This rise in intracellular Ca2+ activates a host of cellular processes, from enzyme activation to gene transcription. bmglabtech.com
This compound, by blocking these specific muscarinic receptor subtypes, prevents the initiation of this signaling cascade. drugbank.com It inhibits the acetylcholine-induced production of IP3 and the subsequent release of intracellular calcium. nih.gov This blockade of Ca2+ mobilization is a core component of its mechanism of action, underlying its effects on smooth muscle contraction and glandular secretion.
Table 2: this compound's Influence on Ca2+ Signaling
| Step in Pathway | Standard Action (with Acetylcholine) | Effect of this compound |
|---|---|---|
| Receptor Binding | Acetylcholine binds to muscarinic receptor. | Blocks acetylcholine from binding. drugbank.com |
| IP3 Production | G-protein activation leads to IP3 synthesis. wikipedia.org | Pathway is not initiated; IP3 is not produced. |
| Ca2+ Release | IP3 triggers Ca2+ release from endoplasmic reticulum. nih.gov | Intracellular Ca2+ stores remain sequestered. |
| Cellular Response | Elevated Ca2+ activates various cellular processes. bmglabtech.com | Downstream Ca2+-dependent responses are inhibited. |
The entire family of muscarinic acetylcholine receptors belongs to the superfamily of G-protein coupled receptors (GPCRs). drugbank.comwikipedia.org GPCRs are integral membrane proteins that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. jax.orgebi.ac.uk The signaling process begins when a ligand (like acetylcholine) binds to the receptor, causing a conformational change that activates an associated heterotrimeric G-protein on the intracellular side of the membrane. jax.org The activated G-protein then modulates the activity of downstream effector proteins, such as enzymes or ion channels. nih.govnih.gov
This compound functions as a classic competitive antagonist within this framework. drugbank.comdrugbank.com It binds to the same site on the muscarinic receptor as acetylcholine but fails to induce the conformational change necessary for G-protein activation. drugbank.com By occupying the receptor, it prevents acetylcholine from binding and initiating the GPCR signaling cascade. drugbank.com This blockade is the foundational event that leads to the various cellular effects described, from altered ion transport to inhibition of second messenger systems.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role as a regulatory switch in numerous cellular pathways, including cell proliferation, differentiation, and apoptosis. mdpi.commdpi.com Dysregulation of GSK-3β has been implicated in various diseases, including neurodegenerative disorders and cancer. mdpi.comresearchgate.net
The activity of GSK-3β is itself tightly regulated, often through inhibitory phosphorylation by other kinases, notably Akt (also known as Protein Kinase B). mdpi.com The PI3K/Akt signaling pathway can be influenced by GPCRs, including certain muscarinic receptor subtypes. nih.gov For example, some studies have shown that muscarinic receptor activation can lead to the activation of Akt, which would then be expected to inhibit GSK-3β. nih.gov
While a direct inhibitory interaction between this compound and the GSK-3β enzyme has not been documented in the available research, its potential for indirect influence exists. By blocking muscarinic receptors that couple to the PI3K/Akt pathway, this compound could theoretically prevent the acetylcholine-mediated inhibition of GSK-3β. However, this remains a hypothetical mechanism, as the primary and well-established action of this compound is at the level of the muscarinic receptor, not direct enzyme inhibition. drugbank.com The development of specific GSK-3β inhibitors is an active area of research for various therapeutic applications. mdpi.commdpi.comnih.gov
Neurophysiological Studies of Quaternary Ammonium (B1175870) Compounds and Intrinsic Excitability
The intrinsic excitability of a neuron, defined as its propensity to fire action potentials in response to a given depolarizing stimulus, is a fundamental determinant of neuronal information processing and network activity. uzh.chwikipedia.org This excitability is intricately governed by the expression, distribution, and biophysical properties of a diverse array of voltage-gated ion channels. life-science-alliance.orgmdpi.comscienceopen.com Quaternary ammonium compounds (QACs), a broad class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups, have been instrumental as pharmacological tools to dissect the roles of specific ion channels in shaping neuronal firing patterns. mdpi.com Their permanent positive charge enables many QACs to act as pore blockers of ion channels, particularly potassium and sodium channels, thereby directly modulating neuronal excitability. nih.gov
Neurophysiological investigations have revealed that QACs can exert profound effects on the intrinsic properties of neurons by altering action potential threshold, waveform, and firing frequency. life-science-alliance.org For instance, the classic QAC, tetraethylammonium (B1195904) (TEA), is a well-known blocker of potassium channels. By inhibiting the outward potassium currents that are crucial for membrane repolarization, TEA can broaden the action potential and, in some cases, increase neuronal firing. The study of such compounds has been pivotal in understanding the contribution of different potassium channel subtypes to the regulation of neuronal excitability.
More recently, a variety of structurally diverse QACs have been developed and studied for their effects on neuronal excitability. These include photoswitchable QACs that allow for optical control of neuronal activity, providing researchers with unprecedented temporal and spatial precision in modulating ion channel function. mdpi.com For example, azobenzene-based quaternary ammonium compounds have been shown to provide optical control of ion channels and are considered promising agents for regulating neuronal excitability. mdpi.com
The interaction of QACs with ion channels is not limited to simple pore blockade. Some QACs exhibit complex, state-dependent interactions, binding with higher affinity to open or inactivated channels. Furthermore, the effects of QACs are not restricted to voltage-gated ion channels. Studies have shown that certain QACs can modulate the activity of ligand-gated ion channels, such as NMDA and AMPA receptors, adding another layer of complexity to their influence on neuronal signaling and synaptic plasticity. mdpi.com
The following tables summarize key research findings on the effects of various quaternary ammonium compounds on neuronal excitability and ion channel function.
Table 1: Effects of Selected Quaternary Ammonium Compounds on Neuronal Ion Channels
| Compound | Target Ion Channel(s) | Observed Effect | Model System | Citation |
| Tetraethylammonium (TEA) | Potassium Channels | Blocks outward K+ current, broadens action potential | Various neuronal preparations | frontiersin.org |
| QX-314 | Sodium Channels (Nav1.7, Nav1.8) | Blocks sodium channels, reduces neuronal excitability | Research settings for pain and epilepsy | nih.gov |
| DENAQ | NMDA Receptors | Reversible inhibition of NMDA receptor-mediated currents | Rat brain neurons | mdpi.comnih.gov |
| DMNAQ | NMDA Receptors | Reversible inhibition of NMDA receptor-mediated currents | Rat brain neurons | mdpi.comnih.gov |
| QAQ | Voltage-gated K+, Na+, and Ca2+ channels | Prevents action potential firing | Hippocampal neurons | scienceopen.com |
Table 2: Inhibitory Concentrations (IC50) of Azobenzene-based Quaternary Ammonium Compounds on NMDA Receptors
| Compound | Condition | IC50 Value | Citation |
| DENAQ | Dark | 10 µM | mdpi.comnih.gov |
| DENAQ | Light (cis form) | 30 µM | mdpi.comnih.gov |
| DMNAQ | Dark | 5 µM | mdpi.comnih.gov |
| DMNAQ | Light (cis form) | 27 µM | mdpi.comnih.gov |
| PyrAQ | Dark | 2 µM | drugbank.com |
| PyrAQ | Light | 14 µM | drugbank.com |
Toxicological Investigations and Risk Assessment Methodologies
Mechanistic Toxicology of Scopine (B3395896) Methobromide Analogs
Mechanistic toxicology investigates how chemical agents cause toxicity by examining their interactions with living organisms at a cellular and molecular level. tamu.edu This field covers a wide range of processes, including developmental pathways, exposure routes, and the molecular underpinnings of carcinogenesis and drug discovery. tamu.edu For analogs of scopine methobromide, understanding these mechanisms is crucial for assessing their potential risks. Anticholinergic compounds, a class to which scopine derivatives belong, have long been known for their significant biological effects. nih.gov
The toxic effects of a chemical are often initiated by its interaction with specific cellular or biochemical targets. For this compound analogs, which are structurally related to anticholinergic agents like scopolamine (B1681570), a primary target would likely be muscarinic acetylcholine (B1216132) receptors. The L-isomers of related compounds are known to have much greater biological effectiveness than their D-isomer counterparts. nih.gov Beyond receptor binding, other cellular components can be targets. For instance, some complex natural compounds can bind to microtubules, disrupting their dynamics and leading to cell cycle arrest, a mechanism of action for certain antineoplastic agents. nih.gov The study of structure-activity relationships in analogs helps to identify the chemical moieties essential for these biological activities. nih.gov
Many chemicals are not toxic in their original form but are converted into toxic reactive intermediates through metabolic processes, a phenomenon known as bioactivation. studylibtr.comnih.gov This biotransformation often occurs in the liver and other tissues and is a critical consideration in toxicology. research-solution.com The metabolic process can transform a substance into metabolites that may have a stronger toxicological effect. thermofisher.com Reactive intermediates produced during drug metabolism have been implicated as a cause of adverse effects like drug-induced liver injury (DILI). nih.gov Therefore, a key aspect of assessing the toxicology of this compound analogs involves investigating their metabolic pathways to determine if they are susceptible to bioactivation into more potent or toxic compounds.
Following bioactivation, the resulting reactive electrophilic intermediates can form stable covalent bonds with cellular nucleophiles, such as DNA, proteins, and lipids. studylibtr.com This process, known as covalent binding or adduct formation, is considered a critical initiating event in chemical carcinogenesis and other forms of toxicity. nih.gov The formation of DNA adducts can lead to mutations and chromosomal instability if not repaired, potentially initiating cancer. nih.govmdpi.com Similarly, covalent binding to essential proteins can impair their function, leading to cellular dysfunction and death. The formation of covalent adducts with RNA has also been observed. biorxiv.org The tendency of a chemical's metabolites to form such adducts is a key indicator of its potential toxicity. research-solution.comnih.gov Some reactive groups, like epoxides and aziridines, are known to form covalent adducts with cysteine residues in proteins. mdpi.com
Glutathione (B108866) (GSH), a tripeptide antioxidant, is a primary line of defense against cellular damage from reactive oxygen species (ROS) and electrophilic metabolites. mdpi.comnih.govfrontiersin.org The depletion of cellular GSH stores is a key indicator of oxidative stress. nih.gov When GSH is depleted, cells become vulnerable to damage. This depletion can trigger a cascade of detrimental events, including the release of arachidonic acid and the generation of superoxide (B77818) radicals, which can ultimately lead to cell death. nih.gov The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical measure of the cell's redox state. frontiersin.org Significant depletion of GSH can lead to an increase in the GSSG/tGSH ratio, disturbing redox homeostasis and increasing tissue sensitivity to additional stressors. mdpi.com Chronic GSH depletion can also lead to adaptive changes in related enzymes and exacerbate cellular damage, such as hepatic lipid peroxidation, during periods of increased metabolic demand. nih.gov
| Condition | Key Findings on Glutathione (GSH) Depletion | Reference |
|---|---|---|
| Experimental Bed Rest | Initial 9% decrease in total GSH in erythrocytes, followed by a return to near-baseline levels. mdpi.com The initial reduction is considered a response to oxidative stress. mdpi.com | mdpi.com |
| Pharmacological Depletion (BSO) in Snails | BSO-induced GSH depletion of 59-75% increased susceptibility to anoxia, raising the GSSG/tGSH ratio by 84-90%. mdpi.com | mdpi.com |
| Mesencephalic Cultures (BSO Treatment) | GSH depletion causes a cascade of events, including arachidonic acid release and superoxide radical generation, leading to cell death. nih.gov | nih.gov |
| Chronic Depletion (BSO) in Mice | Decreased GSH concentrations in liver (28%), kidney (15%), muscle (7%), and plasma (35%). nih.gov Exacerbated GSH deficit and increased hepatic lipid peroxidation during exhaustive exercise. nih.gov | nih.gov |
Epigenetics refers to heritable changes in gene expression that occur without altering the DNA sequence itself. nih.govharvard.edu These modifications, which include DNA methylation and histone modifications, play a crucial role in regulating gene activity and can be influenced by environmental toxins. mdpi.comharvard.educonsensus.app Toxin-induced epigenetic changes can lead to inappropriate gene silencing (e.g., of tumor suppressor genes) or activation, contributing to disease development. mdpi.comnih.gov For example, hypermethylation of CpG islands in a gene's promoter region can lead to gene silencing. mdpi.com Conversely, histone acetylation generally facilitates transcription. mdpi.com Such epigenetic alterations can precede disease pathology and serve as biomarkers for exposure and risk. nih.gov
| Toxin/Stressor | Observed Epigenetic Change | Associated Condition/Model | Reference |
|---|---|---|---|
| Lead (Pb) | Hypermethylation of the p16 tumor suppressor gene promoter. mdpi.com | Alzheimer's Disease (AD) patients | mdpi.com |
| Manganese (Mn) | Histone H3 and H4 hypoacetylation. mdpi.com | Parkinson's Disease (PD) models | mdpi.com |
| Dieldrin | Hyperacetylation. mdpi.com | Parkinson's Disease (PD) | mdpi.com |
| Ochratoxin A | Global hypermethylation. mdpi.com | Rat kidney cells | mdpi.com |
In Vitro Toxicological Assays and Models
To evaluate the potential toxicity of chemicals like this compound and its analogs without resorting to animal testing, a variety of in vitro (cell-based) assays and models are employed. iivs.org These methods provide a means to screen compounds early in the development process, identify mechanisms of toxicity, and reduce animal use in regulatory testing. thermofisher.comnih.gov In vitro toxicology studies use human or animal cell cultures to investigate cytotoxic effects, genotoxicity, irritation, and inflammation. itene.com The goal is to develop a battery of tests robust enough to predict human toxicities. iivs.orgnih.gov These assays can measure a variety of biomarkers to determine how toxins affect cellular processes. thermofisher.com
Common in vitro toxicological approaches include:
Basal Cytotoxicity Tests: Methods like the 3T3 neutral red uptake assay measure general toxicity by assessing the concentration at which a chemical kills 50% of the cells (IC50). This data can be used in a weight-of-evidence approach to determine starting doses for any necessary in vivo studies, thereby refining and reducing animal use. nih.gov
Genotoxicity Assays: These tests screen for a chemical's ability to cause DNA or chromosomal damage. Examples include the Ames test (for mutations in bacteria) and the in vitro micronucleus assay, which detects chromosomal damage in mammalian cells. iivs.org
Biomarker Analysis: Cell-based assays can measure specific mechanistic indicators, such as the generation of reactive oxygen species (ROS) or the induction of inflammatory cytokines, to provide insight into the pathways of toxicity. itene.com
Organ-Specific Models: The use of specific cell types (e.g., liver cells, neurons) or 3D reconstructed tissue models (e.g., skin, cornea) allows for the assessment of target organ toxicity and irritation potential. iivs.orgitene.com
| Assay/Model Type | Purpose | Example(s) | Reference |
|---|---|---|---|
| Basal Cytotoxicity | To assess general cellular toxicity and estimate starting doses for in vivo studies. | 3T3 Neutral Red Uptake Assay | nih.gov |
| Genotoxicity | To evaluate the potential to cause genetic damage (mutations, chromosomal aberrations). | In Vitro Micronucleus Assay, Ames Test | iivs.org |
| Biomarker Analysis | To investigate specific mechanisms of toxicity. | ROS generation assays, inflammatory factor analysis (ELISA). | thermofisher.comitene.com |
| Dermal/Ocular Irritation | To assess the potential for skin or eye irritation using reconstructed human tissue models. | Reconstructed Human Epidermis (RhE) models | iivs.orgitene.com |
Organ-on-Chip Models and Tissue-Based Assays
To bridge the gap between simple cell culture and complex whole-organism models, advanced in vitro systems like organ-on-chip (OOC) models and tissue-based assays are increasingly utilized. nih.gov Traditional 2D cell cultures have limitations, such as the rapid dedifferentiation of cells due to non-physiological conditions. nih.gov
Organ-on-Chip (OOC) Models: OOCs are microfluidic devices that culture living cells in continuously perfused micro-chambers to model the physiological functions of tissues and organs. nih.govfrontiersin.org These models can replicate key features of human organs, including tissue-tissue interfaces, 3D microarchitecture, and mechanical cues (e.g., stretching in a lung-on-a-chip or peristalsis in a gut-on-a-chip). frontiersin.orgmicrofluidics-innovation-center.com This technology offers a significant advantage by allowing for the study of organ-level responses in a controlled in vitro environment, potentially reducing the reliance on animal testing. researchgate.net The ability to use human-derived cells in these models enhances their relevance for predicting human responses. nih.gov
Tissue-Based Assays: Tissue-based assays, or barrier assays, use cell monolayers grown on porous membranes to model biological barriers like the intestine or skin. sigmaaldrich.com These models are crucial for studying substance permeability and absorption. sigmaaldrich.com The integrity and tightness of the cell barrier can be measured non-invasively using Trans-Epithelial Electrical Resistance (TEER). sigmaaldrich.com Paracellular permeability assays, often using fluorescent markers like Lucifer yellow, assess the tightness of the junctions between cells. sigmaaldrich.com These assays provide functional data on the barrier properties of epithelial tissues. sigmaaldrich.com
In Vivo Toxicological Study Designs
In vivo studies, which are experiments conducted in living organisms, are a critical component of toxicological assessment. ijper.org They are designed to characterize the toxicological profile of a substance following administration, identify target organs for toxicity, establish dose-response relationships, and assess the potential reversibility of toxic effects. europa.eu The design of these studies, including the choice of species, dose levels, and route of administration, is based on available information about the compound and its intended use. europa.eu
Animal Models in Mechanistic Toxicology
The fundamental assumption of using animal models in toxicology is that they can serve as predictive models for human toxicity. nih.gov Selecting an appropriate and sensitive animal model is therefore crucial for accurately informing human health decisions. nih.gov Rodents, particularly rats and mice, are commonly used in toxicology research. nih.gov
Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at the molecular and cellular levels. Animal models are indispensable for these investigations, allowing researchers to study the absorption, distribution, metabolism, and excretion (ADME) of a compound and its effects on physiological pathways. google.com.sl However, it is essential to recognize the limitations of any given model, as differences in metabolism or the relevance of a specific target can influence the translatability of the data to humans. nih.govgoogle.com.sl For instance, upon metabolism, methyl bromide is known to produce methanol (B129727) and hydrobromic acid in animal models. osu.edu
Repeated Dose Toxicity Study Protocols and Endpoint Assessment
Repeated dose toxicity studies are designed to evaluate the effects of a substance following prolonged exposure. The duration of these studies is typically determined by the intended duration of human exposure and often includes 28-day (subacute) and 90-day (subchronic) protocols. europa.euoecd.org
According to guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), these studies involve administering the test substance daily to several groups of animals at different dose levels. oecd.orgoecd.org
Key Components of a Repeated Dose Toxicity Study:
Animal Species : Rats are the preferred rodent species for many guideline studies. oecd.org
Group Size : Typically, groups consist of at least 10 male and 10 female animals. oecd.orgoecd.org
Administration Route : The route of administration (e.g., oral, dermal, inhalation) should mimic the expected route of human exposure. europa.eu
Endpoint Assessment : A wide range of endpoints are evaluated to detect potential toxicity.
Table 2: Endpoints Assessed in Repeated Dose Toxicity Studies
| Category | Specific Endpoints | Reference |
|---|---|---|
| Clinical Observations | Daily detailed observations of behavior, appearance, and signs of toxicity. | oecd.org |
| Body Weight & Consumption | Weekly measurements of body weight; food and water consumption. | oecd.org |
| Hematology | Analysis of blood components (e.g., red and white blood cells, platelets). | oecd.org |
| Clinical Biochemistry | Measurement of blood parameters related to organ function (e.g., liver and kidney enzymes). | oecd.org |
| Urinalysis | Analysis of urine for indicators of kidney function and systemic toxicity. | oecd.org |
| Ophthalmological Examination | Examination of the eyes for any abnormalities. | oecd.org |
| Gross Necropsy | Macroscopic examination of all organs and tissues after euthanasia. | oecd.org, oecd.org |
| Histopathology | Microscopic examination of preserved organs and tissues to identify cellular changes. | oecd.org, oecd.org |
Toxicogenomic and Proteomic Approaches in this compound Toxicology
Toxicogenomics and proteomics represent advanced approaches for understanding the molecular mechanisms of toxicity. redalyc.org These "-omics" technologies allow for a global assessment of how a chemical exposure affects a biological system. researchgate.netimrpress.com
Toxicogenomics is the study of how the genome responds to exposure to toxic substances. redalyc.orgimrpress.com It utilizes high-throughput technologies like DNA microarrays and RNA sequencing to analyze changes in gene expression across the entire genome. nih.govnih.gov The underlying principle is that a substance's toxic effect is preceded by changes at the molecular level. researchgate.net By identifying "gene expression signatures," researchers can gain insights into a compound's mechanism of action and potentially predict its toxicity. redalyc.org
Proteomics focuses on the large-scale study of proteins (the proteome), particularly their structures and functions, within a cell or organism. redalyc.org It provides a snapshot of the proteins that are present and active at a specific point in time, offering crucial information about the cellular response to a toxicant. redalyc.org This can include identifying which proteins are involved, their localization, and any post-translational modifications. redalyc.org
Principles of Risk Assessment and Hazard Identification in Chemical Safety
Chemical risk assessment is a systematic process to identify and evaluate the risks associated with exposure to a chemical substance. roadmunk.com It provides the scientific basis for risk management decisions to protect human health and the environment. iaea.org The process is generally broken down into several key principles or steps. roadmunk.comsynergenog.com
The 5 Principles of Risk Assessment:
Hazard Identification : This is the first step, which involves identifying the intrinsic capacity of a chemical to cause harm. roadmunk.comsynergenog.com It asks the question, "What adverse effects can the substance cause?" This step relies on data from toxicological studies (in vitro, in vivo), epidemiological data, and structure-activity relationships. synergenog.com
Risk Analysis (Dose-Response Assessment & Exposure Assessment) : This principle involves two parts.
Dose-Response Assessment : This analyzes the relationship between the dose of a substance and the incidence and severity of an adverse effect.
Exposure Assessment : This evaluates the extent of human or environmental contact with the substance. Risk analysis can be qualitative, relying on expert judgment, or quantitative, using numerical data to calculate risk probabilities. cpduk.co.uk
Risk Evaluation and Prioritization : This step involves comparing the estimated risk against given risk acceptability criteria to determine its significance. roadmunk.comsynergenog.com A risk assessment matrix, which considers the likelihood and severity of the potential harm, is often used to rank and prioritize risks for management. roadmunk.com
Risk Control and Mitigation : Once a risk is evaluated as unacceptable, control measures are implemented to reduce or eliminate it. synergenog.comcpduk.co.uk A "hierarchy of controls" is often applied, prioritizing the most effective measures:
Elimination : Physically remove the hazard.
Substitution : Replace the hazardous substance with a less hazardous one.
Engineering Controls : Isolate people from the hazard (e.g., ventilation).
Administrative Controls : Change the way people work (e.g., procedures, training).
Personal Protective Equipment (PPE) : Protect the worker with equipment. synergenog.com
Risk Monitoring and Review : Risk assessment is an ongoing process. roadmunk.comsynergenog.com This final principle involves continuously monitoring the effectiveness of control measures and reviewing the assessment periodically to account for new information or changes in conditions. roadmunk.com
This structured approach, often referred to as Next Generation Risk Assessment (NGRA) when integrating modern non-animal methods, is fundamental to ensuring chemical safety. toxminds.com
Analytical Methodologies for Scopine Methobromide Quantification and Characterization
Chromatographic Techniques for Isolation and Detection
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Scopine (B3395896) Methobromide, various chromatographic techniques are utilized, each serving a distinct purpose, from high-precision quantitative analysis to rapid qualitative screening.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the content of Scopine Methobromide in pharmaceutical formulations. ekb.eg The method's high resolution and sensitivity allow for the separation of the main compound from its related substances and potential degradation products. researchgate.net
A typical HPLC analysis for a related compound, scopine, involves a reversed-phase approach. google.com A C18 bonded silica (B1680970) gel column is commonly used as the stationary phase due to its ability to separate compounds of moderate polarity. google.com The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724). google.comorientjchem.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of all components within a reasonable time frame. google.com Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance, such as between 200 nm and 210 nm. researchgate.netgoogle.com
The validation of an HPLC method is crucial to ensure its reliability and suitability for its intended purpose. mdpi.com Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. ekb.egmdpi.com
Table 1: Illustrative HPLC Gradient Elution Program for Related Tropane (B1204802) Alkaloids
This table is based on a method developed for the related compound scopine and its impurities and serves as an example of a typical gradient program. google.com
| Time (minutes) | Mobile Phase A (%) (e.g., 10mmol/L Disodium Hydrogen Phosphate, pH 9.8) | Mobile Phase B (%) (e.g., 50% Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 10 | 80 | 20 | 1.0 |
| 20 | 50 | 50 | 1.0 |
| 21 | 95 | 5 | 1.0 |
| 25 | 95 | 5 | 1.0 |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.govwur.nl In the context of this compound analysis, GC is not typically used for the direct analysis of the parent compound due to its low volatility. However, it is an invaluable tool for identifying and quantifying volatile impurities, residual solvents, or specific degradation products that may be present in the sample. cdc.gov
For non-volatile compounds, a derivatization step is often required to increase their volatility, making them suitable for GC analysis. mdpi.com This chemical modification process converts the analyte into a less polar and more volatile derivative. Headspace GC is a specific application used for the analysis of volatile organic compounds in solid or liquid samples without extensive sample preparation. wur.nl This technique involves analyzing the vapor phase in equilibrium with the sample, making it ideal for detecting residual solvents from the manufacturing process.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. nih.gov It is widely used for identity checks, monitoring the progress of chemical reactions, and preliminary purity screening. analyticaltoxicology.comscience.gov
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel. mdpi.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components. d-nb.info
After development, the separated spots are visualized. While some compounds are colored and can be seen directly, this compound requires a visualization agent. This can be achieved by viewing the plate under UV light or by spraying it with a specific chemical reagent, such as Dragendorff's reagent, which produces colored spots with alkaloids. d-nb.info The position of the spot is characterized by its retention factor (Rf) value, which can be compared to that of a reference standard for identification.
Mass Spectrometry Applications in Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and specific detection method, particularly when coupled with chromatographic separation techniques. mdpi.com MS is indispensable for the structural elucidation of unknown impurities and for the highly sensitive quantification of analytes in complex mixtures. cdc.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov This hyphenated technique is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue samples. nih.govresearchgate.net
The process begins with the separation of the analyte from the matrix components using an LC system. nih.gov The eluent from the LC column then enters the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). nih.gov In the mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented in a collision cell. The resulting product ions are then detected. nih.gov
This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even in the presence of numerous interfering substances. nih.gov The method is validated for parameters like accuracy, precision, matrix effect, and stability to ensure reliable results. nih.govsemanticscholar.org
Table 2: Typical LC-MS/MS Parameters for Analysis of Related Tropane Alkaloids
This table presents exemplary parameters based on methods for the related compound scopolamine (B1681570), which would be adapted for this compound. nih.gov
| Parameter | Setting |
| LC System | |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol (B129727)/Ammonium (B1175870) Acetate Buffer |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~450 °C |
| Precursor Ion (Q1) | Specific m/z for this compound |
| Product Ion (Q3) | Specific m/z of a characteristic fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technology for metabolic profiling, enabling the identification and quantification of a wide array of small molecule metabolites in biological samples. nih.govthermofisher.com While LC-MS/MS is often preferred for larger, non-volatile metabolites, GC-MS excels in the analysis of small, volatile, or semi-volatile metabolites. nih.gov
Metabolite profiling of a compound like this compound would involve extracting metabolites from a biological sample (e.g., urine or plasma). science.gov As many metabolites are non-volatile, a chemical derivatization step is typically required to make them amenable to GC analysis. nih.gov The derivatized extract is then injected into the GC-MS system.
The GC separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum acts as a chemical fingerprint. By comparing this fingerprint and the retention time to entries in a spectral library, the metabolite can be identified. thermofisher.com GC-MS provides a comprehensive overview of the metabolic fate of the parent compound. nist.gov
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound, providing detailed information about atomic connectivity, functional groups, and molecular geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the precise structure of molecules. slideshare.nethyphadiscovery.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the molecular framework. core.ac.uk For a quaternary ammonium compound like this compound, NMR is particularly useful for confirming the presence and environment of the quaternary nitrogen and the surrounding carbon skeleton. nih.gov
Carbon-13 NMR (¹³C NMR) is especially powerful for structural assignments. slideshare.net Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ, measured in ppm) being highly sensitive to its electronic environment. compoundchem.com The quaternization of the nitrogen atom in the tropane ring significantly influences the chemical shifts of adjacent carbons compared to its tertiary amine precursor, scopine. This shift provides clear evidence of the methylation.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range correlations between carbons and protons separated by two or three bonds. core.ac.ukdtic.mil These experiments are crucial for unambiguously assigning each signal in the ¹H and ¹³C spectra, confirming the complete structure of this compound. dtic.mil
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the carbon atoms in this compound based on analogous structures. The exact values can vary based on solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 170-180 | Carbonyl carbon in the ester group. |
| C-O | 65-75 | Carbon attached to the hydroxyl group. |
| C-N⁺ | 60-70 | Carbons adjacent to the quaternary nitrogen (bridgehead). |
| N⁺-(CH₃)₂ | 50-60 | Two methyl groups on the quaternary nitrogen. |
| CH₂ | 25-40 | Methylene carbons in the bicyclic ring. |
Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. sci-hub.sesophia.ac.jp By measuring the absorption of microwave radiation, which corresponds to transitions between rotational energy levels, highly accurate bond lengths, bond angles, and conformational arrangements can be determined. iisc.ac.in
This technique is particularly valuable for analyzing the conformational preferences of the flexible bicyclic tropane skeleton. Research on the parent molecule, scopine, has successfully utilized Fourier transform microwave spectroscopy to study its gas-phase structure. umn.edu In such studies, preventing thermal degradation or isomerization is critical, often requiring specialized vaporization techniques. umn.edu
For this compound, microwave spectroscopy could elucidate the preferred orientation of the N-methyl groups (e.g., axial vs. equatorial preference in the charged species) and the conformation of the seven-membered ring (e.g., chair, boat). This information is fundamental to understanding its steric and electronic properties, which can influence its chemical reactivity and biological interactions. The analysis involves comparing experimentally determined rotational constants with those calculated for theoretically optimized molecular geometries. sophia.ac.jp
Molecular fingerprinting refers to the use of spectroscopic techniques to generate a unique spectral pattern for a compound, which can be used for identification and quality control. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum provides a characteristic fingerprint based on the functional groups present. researchgate.net For this compound, key vibrational bands would include O-H stretching from the hydroxyl group, C=O stretching from the ester, and C-N stretching associated with the tropane ring. Comparing the FTIR spectrum of a sample to that of a reference standard is a rapid and reliable method for identity confirmation. researchgate.net
Raman Spectroscopy : This technique provides information complementary to FTIR. It measures the inelastic scattering of monochromatic light, revealing vibrational modes within the molecule. nih.govspectroscopyonline.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and it is less susceptible to interference from aqueous media, making it suitable for analyzing samples in various states. researchgate.net The unique Raman spectrum of this compound serves as another robust molecular fingerprint. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : While the tropane skeleton itself does not have a strong chromophore, UV-Vis spectroscopy can be used for quantification if the molecule is derivatized or if it contains an ester group with an aromatic acid (which is not the case for this compound itself but is common in other tropane alkaloids). It is more commonly used as a detection method following chromatographic separation. nih.gov
These fingerprinting techniques are often employed in conjunction with chemometrics and are vital for quality assessment, particularly in distinguishing between related compounds and detecting impurities. nih.gov
Electrochemical and Electrophoretic Techniques in Chemical Analysis
Electrochemical and electrophoretic methods offer high sensitivity and selectivity for the analysis of charged species like this compound.
Capillary Electrophoresis (CE) : CE is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov Due to its permanent positive charge, this compound is an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. mdpi.com Numerous studies have demonstrated the successful separation of tropane alkaloids using CE. nih.govresearchgate.netspringernature.com To optimize separations of closely related compounds, method parameters such as the pH, concentration of the background electrolyte (BGE), and the use of additives like organic solvents or cyclodextrins can be adjusted. nih.govmdpi.com Detection is typically achieved using UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation. nih.gov
Table 2: Typical Capillary Electrophoresis Parameters for Tropane Alkaloid Analysis This interactive table outlines common starting conditions for developing a CE method for compounds like this compound.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica (50-75 µm i.d.) | Provides the separation channel. |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer | Maintains pH and conducts current. |
| pH | 2.5 - 7.0 | Affects the charge of the capillary wall and analytes. |
| Voltage | 15 - 30 kV | Driving force for separation. |
| Additives | Methanol, Acetonitrile, Cyclodextrins | Modifies selectivity and resolution. |
Electrochemical Methods : These techniques measure changes in electrical properties (e.g., current, potential) resulting from a chemical reaction and are highly sensitive for redox-active compounds. While the tropane ring of this compound is not inherently redox-active under typical conditions, electrochemical methods can still be applied. Potentiometric titration using an ion-selective electrode (ISE) is a well-established method for quantifying quaternary ammonium compounds (QACs). researchgate.netthermofisher.cnthermofisher.com This involves titrating the QAC sample with a standard anionic surfactant, with the endpoint detected by a potential change at the ISE. thermofisher.cn Furthermore, advanced electrochemical sensors and biosensors are being developed for the sensitive detection of related compounds, indicating potential future applications for this compound analysis. nih.govacs.org
Validation Parameters and Regulatory Considerations for Analytical Methods
For any analytical method to be used in a regulated pharmaceutical environment, it must be validated to ensure it is suitable for its intended purpose. loesungsfabrik.de Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide detailed guidelines for method validation. ich.orgadragos-pharma.com The ICH Q2(R1) guideline is the primary reference for this process. gmp-compliance.orgfda.govich.org
Validation involves demonstrating that the method possesses the required performance characteristics. loesungsfabrik.de Key parameters include:
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Key Validation Parameters According to ICH Q2(R1) This interactive table summarizes the essential parameters required for the validation of an analytical method used for quantifying a pharmaceutical compound.
| Validation Parameter | Description |
|---|---|
| Accuracy | Closeness of results to the true value. |
| Precision | Agreement among a series of measurements. |
| Specificity | Ability to measure the analyte in the presence of other components. |
| Linearity | Proportionality of the signal to the analyte concentration. |
| Range | Concentration interval where the method is accurate, precise, and linear. |
| LOD | Lowest concentration that can be detected. |
| LOQ | Lowest concentration that can be quantified reliably. |
| Robustness | Resistance to small, deliberate changes in method parameters. |
These validation parameters ensure that the analytical data generated are reliable, reproducible, and fit for purpose, which is essential for regulatory submissions and maintaining product quality throughout the pharmaceutical lifecycle. fda.gov
Advanced Elemental Analysis in Biological Samples (e.g., Particle-Induced X-ray Emission)
While the aforementioned techniques focus on the molecular structure of this compound, other methods are required for elemental analysis, particularly for samples in complex biological matrices. Particle-Induced X-ray Emission (PIXE) is a highly sensitive and non-destructive technique for determining the elemental composition of a sample. mat-cs.commeasurlabs.com
PIXE involves bombarding a sample with a high-energy ion beam (typically protons). ijirmps.org This causes inner-shell electrons of the atoms in the sample to be ejected. When outer-shell electrons drop to fill these vacancies, characteristic X-rays are emitted. measurlabs.com The energy of these X-rays is unique to each element, allowing for their identification, while the intensity of the X-ray signal is proportional to the element's concentration. mdpi.com
In the context of biological samples containing this compound, PIXE is not used to analyze the C, H, N, O, or Br of the molecule itself, as it is less sensitive to these lighter elements. mdpi.com Instead, its strength lies in the simultaneous, multi-elemental analysis of trace metals and heavier elements that may be present in the biological matrix (e.g., tissue, blood). mat-cs.comusu.edu This can be important for:
Studying interactions between the compound and endogenous metal ions.
Assessing elemental contamination in samples.
Mapping the distribution of trace elements within a tissue sample using a focused ion beam (microPIXE). ijirmps.org
PIXE's ability to provide quantitative elemental data down to parts-per-million (ppm) levels with minimal sample preparation makes it a powerful tool in biomedical and environmental research. mdpi.comusu.edu
Structure Activity Relationship Sar Studies of Scopine Methobromide Analogs
Fundamental Principles and Methodologies of SAR and QSAR
The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. shsmu.edu.cn By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify key structural features, or pharmacophores, responsible for its activity. nih.gov This knowledge is then used to design more potent and selective compounds.
Qualitative SAR involves identifying relationships between structural features and biological activity without developing a precise mathematical model. nih.gov This approach often relies on the visual inspection and comparison of a series of related compounds. For tropane (B1204802) alkaloids like scopine (B3395896) methobromide, qualitative SAR might involve comparing the activity of analogs with different substituents on the tropane ring or alterations to the stereochemistry. For example, early studies on tropane alkaloids established that the esterification of the 3α-hydroxyl group of the tropine (B42219) skeleton (found in scopine) is a critical factor for high muscarinic antagonist activity. nih.govresearchgate.net While scopine itself has very low affinity for muscarinic receptors, its esters, such as scopolamine (B1681570), are potent antagonists. nih.govresearchgate.net
Key structural considerations in qualitative SAR for this class of compounds include:
The Tropane Scaffold: The rigid bicyclic [3.2.1] structure serves as the foundational scaffold.
The Quaternary Nitrogen: The permanently charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor.
The 3α-Hydroxyl Group: This group's orientation and its potential for esterification are primary determinants of activity.
The 6,7-Epoxide Ring: The presence of the epoxide in scopine (compared to tropine) introduces significant conformational constraints and alters the electronic properties of the molecule.
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activities. shsmu.edu.cnnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, untested compounds. nih.gov
The general form of a QSAR model is: Activity = f(molecular descriptors) + error nih.gov
Descriptors used in QSAR can be categorized as:
Electronic: (e.g., partial atomic charges, dipole moment) which describe the electronic aspects of the molecule.
Steric: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic: (e.g., LogP) which describe the molecule's partitioning between aqueous and lipid phases.
Topological: (e.g., connectivity indices) which describe the pattern of atomic connections.
For a series of tropane analogs, a QSAR model could be developed to predict their binding affinity to a specific muscarinic receptor subtype based on descriptors calculated for each analog. Such models are invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the molecular features that govern receptor interaction. shsmu.edu.cnsci-hub.st
In the context of scopine methobromide analogs, a G-QSAR study could be designed by fragmenting the molecules at specific points, such as the ester linkage at the C-3 position or substituents on the quaternary nitrogen. The model would then relate the descriptors of these fragments to the biological activity, providing insights into which substituents at which positions are most favorable for receptor binding. sci-hub.st G-QSAR can also consider cross-terms between fragment descriptors, which helps in understanding the interactions between different parts of the molecule. sci-hub.st
Stereochemical Influences on Biological Activity and Conformation
The rigid and complex three-dimensional structure of tropane alkaloids means that stereochemistry plays a paramount role in their biological activity. nih.gov The spatial arrangement of atoms and functional groups dictates how the molecule can fit into and interact with the binding pocket of a receptor.
In tertiary tropane alkaloids like scopine, the nitrogen atom is part of a bicyclic system, and the N-methyl group predominantly exists in an axial orientation relative to the six-membered piperidine (B6355638) ring. However, upon quaternization to form a compound like this compound, the new substituent (in this case, the second methyl group) introduces a new stereochemical consideration.
The quaternization of the nitrogen atom in tropane alkaloids generally leads to a significant increase in their affinity for muscarinic receptors. nih.gov This is attributed to the permanent positive charge, which enhances the ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.
| Compound | Receptor Affinity (IC50 in nM) |
| Scopolamine | 2.2 |
| N-methylscopolamine (Scopolamine Methobromide) | 0.3 |
| Atropine (B194438) | 4.7 |
| N-methylatropine (Atropine Methobromide) | 0.1 |
This table illustrates the increase in binding affinity to porcine brain muscarinic receptors upon N-methylation (quaternization) of scopolamine and atropine. Data sourced from Schmeller et al. (1995). nih.gov
The tropane skeleton is not perfectly rigid and can exist in different conformations. The six-membered ring of the tropane system typically adopts a chair conformation. However, the presence of the five-membered ring introduces strain, leading to a somewhat flattened chair. The introduction of the 6,7-epoxide ring in scopine further constrains the flexibility of the molecule compared to tropine.
This defined conformation is crucial for orienting the key functional groups for optimal interaction with the receptor. For muscarinic antagonists, three key features are generally required for high-affinity binding:
A cationic center (the quaternary nitrogen) to interact with an anionic site on the receptor.
A hydrogen bond acceptor (like an ester carbonyl group, though absent in this compound itself).
A bulky, hydrophobic group (like the tropic acid moiety in scopolamine).
Conformational analysis, often performed using computational methods (like molecular mechanics and quantum chemistry) and experimental techniques (like NMR spectroscopy), helps to determine the most stable three-dimensional structure of a molecule. For this compound analogs, this analysis is critical for understanding how structural modifications affect the molecule's preferred shape and, consequently, its ability to fit into the muscarinic receptor binding pocket. The distance and relative orientation between the quaternary nitrogen and the 3α-hydroxyl group (or an ester group if present) are critical parameters determined by the molecule's conformation, and these parameters are directly linked to antagonist potency. nih.gov The stereoselective nature of the pharmacological action of tropane alkaloids is a direct consequence of these conformational and stereochemical properties, which dictate the precise fit and binding affinity to muscarinic receptors. nih.gov
Impact of Molecular Modifications on Functional Outcomes
Detailed research findings on the specific impact of molecular modifications on the functional outcomes of this compound analogs are sparse. The available literature on related tropane alkaloids, such as scopolamine and atropine, provides a general framework for understanding how such modifications might influence biological activity. However, direct extrapolation of these findings to this compound is not scientifically rigorous due to structural differences, primarily the absence of the epoxide ring found in scopolamine.
Specific studies detailing the chemical derivatization of the tropane ring in scopine and the subsequent effects on the activity of its methobromide salt are not well-documented. For other tropane alkaloids, modifications to the bicyclic tropane core, such as alterations to the 3-hydroxy group through esterification, are known to significantly impact pharmacological properties. It is plausible that similar modifications to the scopine ring would modulate the compound's affinity and efficacy at its biological targets, but dedicated studies on this compound analogs are needed to confirm this.
The influence of modifications to the quaternary nitrogen moiety of this compound on its functional outcomes is another area with limited specific data. In the broader context of quaternary ammonium (B1175870) compounds, the nature of the alkyl groups on the nitrogen atom is a critical determinant of biological activity. Factors such as the size, shape, and lipophilicity of these substituents can affect the compound's interaction with receptors and its pharmacokinetic profile. For this compound, varying the methyl group to other alkyl or aryl substituents would likely alter its pharmacological characteristics. However, without specific experimental data, any discussion remains speculative.
A general representation of potential modifications to the quaternary nitrogen is presented in the table below, based on common derivatization strategies for similar compounds.
| Modification | Potential Impact on Functional Outcome |
| Variation of N-alkyl substituent | Altered receptor binding affinity and selectivity |
| Introduction of functional groups on N-substituent | Modified pharmacokinetic properties (e.g., solubility, metabolism) |
| Change in counter-ion (bromide) | Potential influence on salt properties and formulation |
This table is illustrative and based on general principles of medicinal chemistry, not on specific studies of this compound analogs.
Computational Chemistry and Molecular Docking Studies in SAR Elucidation
There is a notable absence of published computational chemistry and molecular docking studies specifically focused on elucidating the structure-activity relationships of this compound analogs. Molecular modeling is a powerful tool for predicting the binding modes of ligands to their receptor targets and for rationalizing SAR data. Such studies on this compound would provide valuable insights into its interactions at a molecular level, guiding the design of new analogs with improved properties. The lack of such research hinders a deeper understanding of the precise structural requirements for the activity of this compound.
Emerging Research Areas and Future Directions in Scopine Methobromide Science
Advanced Drug Design Strategies Informed by SAR Insights
The study of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, examining how a molecule's chemical structure relates to its biological activity. fiveable.meslideshare.net For tropane (B1204802) alkaloids, SAR insights are crucial for designing new synthetic derivatives with improved therapeutic profiles. researchgate.netnih.gov Contemporary pharmaceutical manufacturing includes over 20 active substances with a tropane structure, serving as antiemetics, antispasmodics, and anesthetics, among other uses. researchgate.net The development of these drugs has been guided by efforts to create more selective muscarinic receptor antagonists, inspired by the structures of naturally occurring alkaloids like scopolamine (B1681570) and atropine (B194438). nih.gov
Advanced drug design strategies are moving beyond traditional approaches. An active fragments-guided strategy, for example, has been used to analyze the SAR of various tropane alkaloids. nih.gov This approach, combining mass spectrometry with virtual calculations and biological assays, led to the successful design of a new modified tropane alkaloid with high affinity and selectivity for the M3 muscarinic receptor. nih.gov Such strategies allow for the systematic modification of a lead compound to identify the key structural features responsible for its activity and selectivity. fiveable.me
Modern drug design also incorporates a variety of techniques to enhance a compound's properties:
Prodrug Design: This strategy can improve solubility, permeability, or stability. fiveable.me A notable example is the synthesis of a chlorambucil-scopine prodrug, which utilized scopine (B3395896) as a brain-targeting moiety. nih.gov
Bioisosteric Replacement: Involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties to enhance potency or selectivity. fiveable.me
Scaffold Hopping: This technique explores different core chemical structures while maintaining the key features necessary for biological activity. fiveable.me
These design strategies are increasingly applied to complex molecules that exist "beyond the Rule of 5," which are often larger and more polar than traditional small-molecule drugs. acdlabs.com Computational tools are essential in this landscape, helping to predict the activity of untested compounds and analyze SAR progression to support decisions on whether to continue or halt an optimization project. fiveable.mex-mol.net
Integration of 'Omics' Technologies (Genomics, Proteomics, Metabolomics) in Scopine Methobromide Research
The integration of 'omics' technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of plant-derived compounds like tropane alkaloids. nih.gov These technologies provide a systems-level understanding of biological processes, from the genetic blueprint to the final metabolic products. isaaa.orgchemistry-chemists.com
Genomics is the study of an organism's complete set of DNA (genome) and is used to identify genes involved in specific biological pathways. isaaa.orgbmrb.io
Proteomics focuses on the entire set of proteins produced by an organism, helping to establish their physiological roles. isaaa.orgbmrb.io
Metabolomics analyzes the complete set of small-molecule metabolites within a sample, providing a direct link to the organism's phenotype. isaaa.orgnih.gov
In tropane alkaloid research, 'omics' platforms are primarily used to elucidate biosynthetic pathways and to engineer organisms for increased production of valuable compounds like scopolamine. bohrium.commdpi.com For instance, transcriptome analysis has been instrumental in identifying biosynthetic genes, which can then be expressed in microbial hosts for biomanufacturing. nih.gov This approach allows for the reconstruction of metabolic networks and the data-guided optimization of pathways to enhance production capacity. nih.gov
Metabolic engineering, powered by 'omics' insights, has successfully manipulated biosynthetic pathways to boost alkaloid yields in various plant species. researchgate.net Techniques like CRISPR/Cas9 genome editing and RNA interference are used to modify the expression of key enzymes. researchgate.net For example, disrupting the gene for hyoscyamine (B1674123) 6β-hydroxylase (H6H) can alter the metabolic flow and production levels of certain alkaloids. researchgate.net While much of this research has focused on precursor compounds like scopolamine, the methodologies are directly applicable to understanding and potentially engineering the production of derivatives like this compound. The application of these technologies is expected to yield many new insights in the coming years. mdpi.com
| 'Omics' Technology | Definition | Application in Tropane Alkaloid Research | Key Contributor(s) |
|---|---|---|---|
| Genomics | Study of the complete set of genetic instructions in an organism. isaaa.org | Identifying and sequencing genes involved in alkaloid biosynthesis. researchgate.net | DNA, Genes |
| Proteomics | Study of the complete set of proteins and their functions. isaaa.org | Identifying key enzymes and regulatory proteins in biosynthetic pathways. nih.gov | Proteins, Enzymes |
| Metabolomics | Study of the complete set of small-molecule metabolites. isaaa.org | Profiling and quantifying alkaloids and their precursors to optimize production. mdpi.comnih.gov | Metabolites, Alkaloids |
Exploration of Novel Therapeutic Applications for this compound Analogs
Research into analogs of this compound and related tropane alkaloids is opening doors to new therapeutic possibilities beyond their traditional use as anticholinergic agents. researchgate.netfrontiersin.org A significant area of exploration is in oncology. In one promising study, scopine was used as a novel brain-targeting moiety attached to the alkylating agent chlorambucil (B1668637). nih.gov This synthesized prodrug, chlorambucil-scopine, demonstrated a 14.25-fold increase in brain concentration compared to chlorambucil alone and showed superior anti-glioma activity in cell line models. nih.gov This suggests that the scopine structure could be a valuable scaffold for delivering therapeutics across the blood-brain barrier. nih.gov
The potential for repurposing quaternary ammonium (B1175870) compounds, the chemical class to which this compound belongs, has also been highlighted. nih.govnews-medical.net These compounds are known for their broad-spectrum antiviral activities, leading to suggestions that they could be repurposed as therapeutics against enveloped viruses like SARS-CoV-2. nih.gov
The development of analogs is a common strategy to enhance biological activity or reduce toxicity. mdpi.com For example, introducing specific chemical groups to a parent molecule can significantly improve its anticancer potency. nih.gov While not involving scopine directly, studies on other natural products show that creating analogs with higher net charge or optimized hydrophobicity can increase antimicrobial activity while decreasing toxicity to normal cells. mdpi.comfrontiersin.org These principles are directly applicable to the design of novel this compound analogs for a range of potential therapeutic uses.
Addressing Unexplored Mechanistic Pathways and Pharmacological Targets
While the primary mechanism of many tropane alkaloids involves antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), there is ongoing research to understand these interactions with greater precision and to identify entirely new pharmacological targets. drugbank.com For example, recent studies have focused on developing tropane alkaloids that are highly selective for specific mAChR subtypes, such as M2 or M3, which could lead to more targeted therapies with fewer side effects. nih.gov
Beyond known targets, the search for novel mechanistic pathways is a key frontier. The ability of a scopine-chlorambucil conjugate to cross the blood-brain barrier points to an energy-dependent transport mechanism that warrants further investigation. nih.gov Understanding how the scopine moiety facilitates this transport could unlock new strategies for central nervous system drug delivery. nih.gov
Furthermore, the broader field of pharmacology is continually identifying novel targets for diseases like cancer. For instance, the KCa3.1 ion channel has been identified as a potential pharmacological target for treating glioblastoma, the most aggressive type of brain tumor. escholarship.org Although current research focuses on other inhibitors for this channel, it exemplifies the type of unexplored target that could potentially be modulated by novel, specifically designed scopine derivatives. Much remains to be elucidated about the full range of enzymatic pathways and biological substrates with which tropane alkaloids and their derivatives might interact. scispace.com
Methodological Innovations and High-Throughput Screening in this compound Studies
Advances in analytical chemistry and screening technologies are enabling faster and more sensitive detection and analysis of this compound and related tropane alkaloids. These innovations are critical for research, quality control, and ensuring food safety, as contamination of crops with alkaloid-producing plants can occur. nih.gov
High-throughput screening methods are essential for efficiently analyzing large numbers of samples. A key innovation is the use of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS). lcms.cz This technique allows for the simultaneous, rapid, and sensitive determination of multiple alkaloids in complex matrices like food products. lcms.cz Similarly, UPLC combined with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) has been established as a powerful strategy for rapidly profiling and identifying a wide range of tropane alkaloids, including trace components, from plant extracts. nih.gov
In addition to lab-based instrumentation, there is a push to develop portable, on-site screening methods. Recent developments include:
Antibody-based dipstick tests: These provide a simple and fast method for detecting specific alkaloids like atropine and scopolamine, particularly useful for field testing. wur.nl
Modular 3D-printed devices: An innovative workflow combines solid-liquid extraction with immuno-detection in a portable, 3D-printed device, offering an inexpensive and rapid on-site screening tool for tropane alkaloids in food commodities like buckwheat. nih.gov
These methods represent significant improvements over older techniques and are crucial for both fundamental research and regulatory monitoring. researchgate.netfao.org
| Method | Description | Primary Application | Key Advantage(s) |
|---|---|---|---|
| UHPLC/MS/MS | Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry. lcms.cz | High-throughput quantification of multiple alkaloids in food and biological samples. lcms.cz | High sensitivity, accuracy, and speed. lcms.cz |
| UPLC-Q/TOF-MS | Ultra-Performance Liquid Chromatography with quadrupole time-of-flight mass spectrometry. nih.gov | Rapidly profiling and identifying known and unknown tropane alkaloids in complex mixtures. nih.gov | Provides structural information for identification. nih.gov |
| Dipstick Immunoassay | Antibody-based test strip for rapid detection. wur.nl | On-site, preliminary screening of specific alkaloids. wur.nl | Fast, simple, portable. wur.nl |
| Modular 3D-Printed Device | Integrates sample extraction and immuno-detection in a portable format. nih.gov | Inexpensive, on-site screening of food commodities. nih.gov | Low cost, modular, suitable for field use. nih.gov |
Collaborative Interdisciplinary Research Initiatives for Comprehensive Understanding
The complexity of modern scientific challenges, from drug discovery to food safety, necessitates collaboration across diverse fields. amazon.com Research on this compound and other tropane alkaloids is no exception, benefiting significantly from interdisciplinary and international cooperation. Bibliometric analyses of tropane alkaloid research show a rapidly growing global network, with 86 countries and over 1,100 institutions contributing to the field between 1953 and 2022. oup.comresearchgate.net China, Germany, and the USA are among the most prolific contributors to this research area. oup.com
Large-scale projects funded by international bodies exemplify this collaborative spirit. The European Union's Seventh Framework Programme, for instance, has funded projects that bring together multiple partners to develop new detection methods for various analytes, including tropane alkaloids. bohrium.commdpi.comwur.nl Such initiatives are crucial for addressing complex issues like the contamination of food and animal feed with toxic alkaloids. wur.nl
Effective interdisciplinary research often involves the fusion of different scientific cultures, such as experimental and computational sciences. hokudai.ac.jp For example, combining chemical experiments with computational analysis can help elucidate reaction mechanisms and design new catalysts or synthetic pathways. hokudai.ac.jp These "fusion research" projects, where chemists, biologists, data scientists, and engineers work together, are essential for achieving a comprehensive understanding of the chemistry, pharmacology, and therapeutic potential of compounds like this compound and for driving future discoveries. amazon.comhokudai.ac.jp
Q & A
What established analytical techniques are recommended for characterizing Scopine Methobromide’s purity and stability in preclinical studies?
To ensure reproducibility, researchers should employ techniques such as high-performance liquid chromatography (HPLC) with UV/Vis detection for purity analysis, mass spectrometry (MS) for structural confirmation, and thermogravimetric analysis (TGA) for stability under varying temperatures. Detailed protocols must specify solvent systems, column types, and calibration standards, with validation against reference materials. Experimental sections should explicitly document deviations from published methods and include raw data in supplementary materials .
How do researchers identify and validate the primary pharmacological targets of this compound?
Target identification typically involves radioligand binding assays or computational docking studies to screen receptor libraries, followed by functional assays (e.g., cAMP modulation for GPCRs). Cross-validation using knockout models or siRNA silencing in cell-based systems is critical to confirm specificity. Researchers must report negative results and potential off-target interactions to avoid publication bias .
What experimental design considerations are essential for investigating dose-response relationships of this compound in vivo?
Key factors include:
- Sample size : Power analysis to detect clinically relevant effect sizes.
- Dose range : Logarithmic spacing to capture non-linear kinetics.
- Control groups : Vehicle controls and positive comparators (e.g., atropine for anticholinergic effects).
- Endpoint selection : Time-resolved pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolite interference.
Documentation should adhere to ARRIVE guidelines for animal studies .
How should discrepancies in reported binding affinities of this compound across assay systems be resolved?
Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. Researchers should:
- Replicate experiments using standardized protocols (e.g., CEREP panels).
- Perform meta-analyses with sensitivity testing for covariates like buffer composition.
- Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters independently .
What statistical methods are robust for analyzing non-linear pharmacokinetic profiles of this compound?
Non-compartmental analysis (NCA) suffices for AUC and Cmax, but compartmental modeling (e.g., two-phased absorption with lag time) better captures delayed Tmax. Bayesian hierarchical models are recommended for sparse sampling in small cohorts. Open-source tools like Phoenix WinNonlin or Monolix enhance transparency .
What best practices ensure reproducibility in synthetic pathways for this compound?
Documentation must include:
- Reagent purity : Batch numbers and supplier certifications.
- Reaction conditions : Temperature, pressure, and stirring rate variability limits.
- Isolation methods : Column chromatography gradients or crystallization solvents.
- Yield calculations : Mass balance accounting for intermediates.
Peer-reviewed synthetic protocols should be cross-referenced, with deviations justified .
How can systematic review methodologies address conflicting evidence on this compound’s metabolite toxicity?
Adapt the PICO framework to define:
- Population : Cell lines or animal models used.
- Intervention : Metabolite concentrations and exposure durations.
- Comparison : Parent compound vs. metabolites.
- Outcome : Toxicity endpoints (e.g., LD50, oxidative stress markers).
Use GRADE criteria to assess evidence quality, highlighting heterogeneity in metabolic pathways across species .
What validated cellular models are optimal for assessing this compound’s anticholinergic activity?
Primary neuronal cultures (e.g., rat cortical neurons) or engineered cell lines (CHO-M1/M3 muscarinic receptors) are preferred. Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
